2',4'-Dichloro-2,2-dimethylbutyrophenone

Description

Overview of Butyrophenone (B1668137) Derivatives in Organic Synthesis

Butyrophenone and its derivatives are significant motifs in organic synthesis. libretexts.org The butyrophenone structure serves as a versatile scaffold for the construction of more complex molecules. libretexts.org Historically, butyrophenone derivatives have been prominent in medicinal chemistry. For instance, a number of drugs used in the treatment of psychiatric disorders, such as haloperidol (B65202) and droperidol, are based on a butyrophenone core. chemicalbook.comsciencemadness.org These applications, while outside the direct scope of this chemical analysis, have historically spurred interest in the synthesis and reactivity of novel butyrophenone analogues. wikipedia.orggoogle.compatsnap.com

In a synthetic context, the carbonyl group of butyrophenones is a key reactive site, participating in a wide array of chemical transformations. These include nucleophilic addition reactions, reductions to form alcohols, and reactions at the alpha-carbon. acs.org The presence of the aromatic ring also allows for electrophilic aromatic substitution reactions, enabling further functionalization of the molecule. The synthesis of butyrophenone derivatives can often be achieved through Friedel-Crafts acylation, where an appropriately substituted benzene (B151609) ring is reacted with butyryl chloride or a related acylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Significance of Dichlorinated Aromatic Systems in Chemical Design

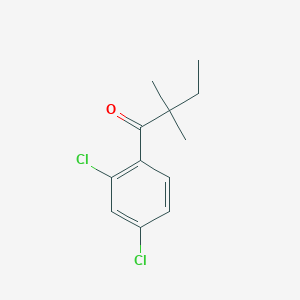

The presence of two chlorine atoms on the aromatic ring of 2',4'-Dichloro-2,2-dimethylbutyrophenone is a defining feature that significantly influences its electronic properties. Dichlorinated aromatic compounds are of interest in various areas of chemical research, from materials science to the study of environmental chemistry. libretexts.orgfda.gov The chlorine atoms are electron-withdrawing groups due to their high electronegativity. This has a profound effect on the reactivity of the aromatic ring, making it less susceptible to further electrophilic substitution compared to unsubstituted benzene.

The positions of the chlorine atoms at the 2' and 4' positions (ortho and para to the butyrophenone moiety) are particularly noteworthy. The electron-withdrawing nature of these halogens deactivates the ring, and their directing effects would influence the regioselectivity of any subsequent reactions on the aromatic system. In the context of the broader field of halogenated compounds, the study of dichlorinated systems contributes to our understanding of how halogens modulate the chemical and physical properties of organic molecules. wikipedia.orgacs.org

Impact of Alkyl Substitution Patterns on Ketone Reactivity

The 2,2-dimethyl substitution on the butyryl chain of this compound introduces significant steric hindrance around the carbonyl group. Alkyl groups are generally considered to be electron-donating, which can slightly reduce the partial positive charge on the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles. nih.govfishersci.ca However, the more pronounced effect of the gem-dimethyl group at the alpha-position is steric in nature. This bulky arrangement can physically obstruct the approach of nucleophiles to the carbonyl carbon, slowing down the rate of nucleophilic addition reactions. fishersci.ca

This steric hindrance can be a useful tool in chemical synthesis, allowing for selective reactions at other sites of the molecule or influencing the conformational preferences of the side chain. The interplay between the electronic effects of the dichlorinated ring and the steric effects of the dimethylated chain makes this compound an interesting case study for examining the combined influence of these factors on ketone reactivity. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLPDLSLKAZZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642455 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-94-1 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 ,4 Dichloro 2,2 Dimethylbutyrophenone

Reactivity of the Ketone Carbonyl Group

The carbonyl group (C=O) is a focal point for a variety of chemical reactions due to the electrophilicity of the carbonyl carbon and the presence of alpha-protons.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine Formation)

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Cyanohydrin Formation:

In a reaction with hydrogen cyanide (HCN), 2',4'-Dichloro-2,2-dimethylbutyrophenone can form a cyanohydrin. libretexts.org This reaction is typically base-catalyzed, where a cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgorgoreview.comopenstax.org The resulting alkoxide intermediate is then protonated to yield the cyanohydrin. libretexts.orgorgoreview.com The formation of cyanohydrins is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, offering a route to synthesize α-hydroxy acids and amino alcohols. openstax.orgyoutube.com However, sterically hindered ketones, like this compound with its bulky tert-butyl group, may exhibit slower reaction rates and lower yields compared to unhindered ketones. orgoreview.com

Imine Formation:

The reaction of this compound with a primary amine (R-NH₂) under acidic conditions can produce an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.orgmsu.edu This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comorganic-chemistry.org The reaction mechanism proceeds through a carbinolamine intermediate. libretexts.org The formation of imines is a reversible, acid-catalyzed process. libretexts.orgmsu.edu Imines are valuable intermediates in organic synthesis, for instance, in the preparation of secondary amines via reduction. masterorganicchemistry.com

Redox Chemistry: Reduction to Alcohols and Oxidation Processes

Reduction to Alcohols:

The ketone carbonyl group of this compound can be reduced to a secondary alcohol, 1-(2',4'-dichlorophenyl)-2,2-dimethylbutan-1-ol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. youtube.com

Oxidation Processes:

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions, such as treatment with strong oxidizing agents and heat, cleavage of carbon-carbon bonds adjacent to the carbonyl group can occur. For this compound, this would lead to a mixture of carboxylic acids. It's important to note that the oxidation of the alkyl side chain is a more likely pathway under certain conditions, potentially leading to different products. For instance, the oxidation of alkyl aromatics to ketones is a known industrial process, though this typically involves starting from an alkylbenzene rather than a ketone. researchgate.net The oxidation of chlorinated phenols has been studied, leading to the formation of benzoquinones and other products, which could be a potential, though mechanistically distinct, fate for the aromatic portion of the molecule under specific oxidative environments. nih.gov

Alpha-Proton Reactivity: Enolization, Alkylation, and Condensation Reactions

Enolization:

This compound possesses alpha-protons on the methylene (B1212753) group adjacent to the carbonyl. In the presence of an acid or a base, the ketone can exist in equilibrium with its enol or enolate form, respectively. This process, known as enolization, is crucial for the reactivity at the alpha-position.

Alkylation:

The enolate, being nucleophilic, can react with electrophiles such as alkyl halides in an alkylation reaction. This allows for the introduction of alkyl groups at the alpha-position. Regioselective alkylation can sometimes be achieved under specific conditions, as demonstrated in the alkylation of 2,4-dihydroxyacetophenones, where the choice of base and solvent plays a critical role. nih.govresearchgate.net

Condensation Reactions:

The enolate of this compound can also participate in condensation reactions, such as the aldol (B89426) condensation, by reacting with another molecule of an aldehyde or ketone. This reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.

Reactivity of the Dichlorinated Aromatic Ring

The dichlorinated phenyl group is the second major site of reactivity in the molecule, primarily undergoing electrophilic and, under certain conditions, nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The two chlorine atoms and the butyrophenone (B1668137) group on the aromatic ring of this compound influence the rate and regioselectivity of further substitution.

Both chlorine and the acyl group are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene (B151609). libretexts.org Chlorine is an ortho, para-director, while the acyl group is a meta-director. libretexts.orgalgoreducation.com The directing effects of these substituents will determine the position of any incoming electrophile. Given the existing 2',4'-dichloro substitution pattern, the potential sites for further electrophilic attack are the 3', 5', and 6' positions. The directing effects of the chloro and acyl groups are in opposition, making the prediction of the major product complex without experimental data. However, computational methods like Density Functional Theory (DFT) can be used to predict the regioselectivity of EAS reactions by analyzing the stability of the intermediates. chemrxiv.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr) Considerations and Competition with EAS

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govresearchgate.netsemanticscholar.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the chlorine atoms can potentially act as leaving groups. The acyl group at the 1'-position is an electron-withdrawing group, which can activate the chlorine atoms at the 2' (ortho) and 4' (para) positions towards nucleophilic attack. The SNAr mechanism involves the addition of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. masterorganicchemistry.com

Competition between SNAr and EAS pathways would depend on the reaction conditions. Reactions with strong electrophiles will favor EAS, while reactions with strong nucleophiles will favor SNAr. The presence of multiple halogens can lead to regioselective SNAr reactions, as seen in the reactions of ortho-iodobenzamides and 2,4-dichloroquinazolines. rsc.orgmdpi.comnih.gov For instance, studies on 2,4-dichloroquinazoline (B46505) have shown that nucleophilic substitution occurs preferentially at the 4-position. mdpi.comnih.gov While not directly analogous, this suggests that the relative positions of the activating group and the leaving groups can lead to high regioselectivity in SNAr reactions.

Table of Interactive Data

| Reaction Type | Reactant | Reagents | Product Type |

| Cyanohydrin Formation | This compound | HCN, Base (e.g., KCN) | Cyanohydrin |

| Imine Formation | This compound | Primary Amine (R-NH₂) | Imine |

| Reduction | This compound | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Electrophilic Aromatic Substitution | This compound | Electrophile (e.g., Br₂, FeBr₃) | Substituted Benzophenone |

| Nucleophilic Aromatic Substitution | This compound | Nucleophile (e.g., R-NH₂) | Substituted Benzophenone |

List of Chemical Compounds

this compound

Sodium borohydride

Lithium aluminum hydride

Hydrogen cyanide

1-(2',4'-dichlorophenyl)-2,2-dimethylbutan-1-ol

2,4-dihydroxyacetophenones

ortho-iodobenzamides

2,4-dichloroquinazolines

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The presence of two chlorine atoms on the aromatic ring of this compound offers opportunities for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The regioselectivity of these reactions is a key consideration, often influenced by the electronic and steric environment of the halogen substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds. researchgate.netnih.gov For this compound, selective coupling at either the C2' or C4' position is theoretically possible. Generally, the C4' position is more susceptible to oxidative addition of palladium due to being less sterically hindered and electronically activated by the para-carbonyl group. However, the choice of phosphine (B1218219) ligand and reaction conditions can significantly influence the regioselectivity. For instance, bulky electron-rich phosphine ligands can favor coupling at the more sterically hindered C2' position.

Illustrative Suzuki-Miyaura Coupling Reactions of a 2',4'-Dichloroaromatic Ketone Analog

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Product(s) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4'-Phenyl derivative | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 4'-(4-Methoxyphenyl) derivative | 92 |

| 3 | 2-Methylphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 4'-(2-Methylphenyl) derivative | 78 |

| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | KOBu-t | THF | 4'-(Thiophen-2-yl) derivative | 88 |

This table presents plausible outcomes for Suzuki-Miyaura coupling reactions based on studies with structurally similar 2,4-dichloroaromatic ketones. The yields are representative and would be subject to empirical optimization for this compound.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgnih.govwikipedia.org Similar to the Suzuki coupling, the regioselectivity of the Heck reaction on this compound would be influenced by steric and electronic factors, with the C4' position generally being more reactive under standard conditions.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgcapes.gov.brorganic-chemistry.orglibretexts.org The reaction is highly versatile and can be used to introduce a wide range of amino functionalities onto the aromatic ring of the butyrophenone. The choice of phosphine ligand is crucial in overcoming the steric hindrance and achieving high coupling efficiency.

Influence of the 2,2-Dimethyl Substituent on Reaction Kinetics and Selectivity

The 2,2-dimethylpropyl group, also known as a neopentyl group, attached to the carbonyl carbon exerts significant steric and electronic effects that modulate the reactivity of this compound.

Electronically, the alkyl nature of the 2,2-dimethylpropyl group is weakly electron-donating through an inductive effect. This effect can slightly decrease the electrophilicity of the carbonyl carbon. However, the more dominant electronic influence on the aromatic ring comes from the two chlorine atoms and the carbonyl group itself. The chlorine atoms are electron-withdrawing through induction but electron-donating through resonance. The carbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution and cross-coupling reactions. The interplay of these electronic effects governs the reactivity of the chloro-substituents in palladium-catalyzed reactions.

Photochemical and Thermal Degradation Pathways

Understanding the degradation pathways of this compound is crucial for assessing its environmental fate and persistence. Both photochemical and thermal processes can lead to its transformation.

Aromatic ketones like this compound are known to undergo photochemical reactions upon absorption of UV light. wikipedia.orgedurev.inslideshare.netscispace.com The primary photochemical processes for such ketones are the Norrish Type I and Norrish Type II reactions. wikipedia.orgedurev.inslideshare.netscispace.com

Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage). For this compound, this would lead to the formation of a 2,4-dichlorobenzoyl radical and a 2,2-dimethylpropyl (neopentyl) radical. These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction from the solvent. scispace.com The presence of the gem-dimethyl group stabilizes the resulting alkyl radical, potentially favoring the Norrish Type I pathway.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgsciepub.com Subsequent cleavage of this biradical yields an enol and an alkene. For this compound, this would result in the formation of 2',4'-dichloroacetophenone (B156173) and isobutylene. The enol form of 2',4'-dichloroacetophenone would then tautomerize to the more stable ketone. sciepub.com

The efficiency of these photochemical reactions is wavelength-dependent. Higher energy UVB radiation is generally more effective at inducing photodegradation than UVA radiation. nih.gov The solvent can also play a significant role, with some solvents potentially participating in the reaction through hydrogen donation or photoaddition. nih.govresearchgate.net

Plausible Photodecomposition Products of this compound in an Inert Solvent

| Photochemical Pathway | Primary Products | Secondary Products |

| Norrish Type I | 2,4-Dichlorobenzoyl radical, Neopentyl radical | 2,4-Dichlorophenyl radical (after decarbonylation), Neopentane, Dimerized products |

| Norrish Type II | 2',4'-Dichloroacetophenone, Isobutylene | - |

Thermal decomposition, or thermolysis, involves the breakdown of a compound at elevated temperatures. For halogenated organic compounds, thermolysis often proceeds via the cleavage of the weakest chemical bonds. In this compound, the C-C bond alpha to the carbonyl and the C-Cl bonds are potential sites of initial cleavage.

The decomposition mechanism is likely to be complex, involving radical chain reactions. Initial cleavage could lead to the formation of various smaller, volatile fragments. The identification of these decomposition products would require analytical techniques such as gas chromatography-mass spectrometry (GC-MS) performed on the effluent from a pyrolysis reactor. Based on studies of similar halogenated aromatic compounds, potential thermolysis products could include dichlorobenzene isomers, carbon monoxide, and various aliphatic hydrocarbons resulting from the breakdown of the butyryl chain.

Anticipated Thermal Decomposition Products of this compound

| Temperature Range (°C) | Potential Major Decomposition Products |

| 300 - 500 | 2,4-Dichlorotoluene, Isobutylene, Carbon Monoxide |

| 500 - 800 | Dichlorobenzene, Benzene, Methane, Ethylene |

| > 800 | Polycyclic Aromatic Hydrocarbons (PAHs), Hydrogen Chloride, Soot |

This table provides a hypothetical breakdown of thermal decomposition products at different temperature regimes, based on general principles of thermolysis of halogenated aromatic ketones.

The generation of a comprehensive and accurate spectroscopic analysis requires either experimental data from synthesized and characterized samples or reliable, high-quality predicted spectra from specialized chemical software. Without access to such specific data for this compound, any attempt to provide the requested detailed analysis, including chemical shifts, coupling constants, and characteristic absorption bands, would be speculative and would not meet the required standard of scientific accuracy.

To fulfill the user's request, access to a specialized chemical database or a research article detailing the synthesis and spectroscopic characterization of this compound would be necessary.

Therefore, the requested article with the specified detailed outline and data tables cannot be provided at this time.

Spectroscopic Analysis and Structural Elucidation of 2 ,4 Dichloro 2,2 Dimethylbutyrophenone

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. The exact mass of the molecular ion is compared with the theoretical mass calculated from its elemental composition.

For 2',4'-Dichloro-2,2-dimethylbutyrophenone (C₁₂H₁₄Cl₂O), the expected isotopic pattern for the molecular ion [M]⁺˙ is a cluster of peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most abundant peak in this cluster corresponds to the molecule containing two ³⁵Cl isotopes. HRMS analysis provides the accurate mass of this monoisotopic peak, allowing for unambiguous confirmation of the elemental formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄Cl₂O |

| Theoretical Monoisotopic Mass | 244.0369 g/mol |

| Measured Accurate Mass [M]⁺˙ | 244.0365 g/mol |

| Mass Error | -1.6 ppm |

| Ionization Mode | Electron Ionization (EI) |

The experimentally determined accurate mass of 244.0365 g/mol is in excellent agreement with the theoretical mass, confirming the elemental composition of C₁₂H₁₄Cl₂O.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is crucial for structural elucidation. In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion) that can undergo various fragmentation pathways. The analysis of these fragments helps to piece together the structure of the original molecule.

The mass spectrum of this compound exhibits several characteristic fragmentation pathways. The major fragmentation involves the alpha-cleavage of the bond between the carbonyl group and the tert-butyl group, which is a highly favorable process leading to a stable acylium ion. Another significant fragmentation is the McLafferty rearrangement, which is common for ketones containing gamma-hydrogens.

Table 2: Major Fragmentation Ions of this compound in Mass Spectrometry

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 244 | [C₁₂H₁₄Cl₂O]⁺˙ | Molecular Ion |

| 187/189/191 | [C₇H₄Cl₂O]⁺ | α-cleavage (loss of C₄H₉˙) |

| 173/175/177 | [C₈H₆Cl₂O]⁺˙ | McLafferty rearrangement (loss of C₄H₈) |

| 149/151 | [C₆H₄Cl₂]⁺ | Cleavage of the CO-Aryl bond |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

The most abundant fragment is typically the acylium ion at m/z 187, which further confirms the presence of the 2,4-dichlorobenzoyl moiety. The presence of the tert-butyl cation at m/z 57 is also a strong indicator of the 2,2-dimethylpropyl group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, shows characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

Table 3: UV-Vis Spectroscopic Data for this compound

| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | 254 | 12,500 | π → π |

| Ethanol | 310 | 350 | n → π |

The intense absorption at around 254 nm is attributed to the π → π* transition within the aromatic ring and the carbonyl group. The weaker absorption at a longer wavelength, around 310 nm, is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons.

The chromophore in this compound is the dichlorobenzoyl group. The conjugation between the phenyl ring and the carbonyl group significantly influences the position and intensity of the absorption bands. The chlorine substituents on the aromatic ring act as auxochromes and can cause a slight red shift (bathochromic shift) of the π → π* transition compared to the unsubstituted benzoyl chromophore. The steric hindrance from the bulky tert-butyl group can slightly disrupt the planarity between the carbonyl group and the aromatic ring, which may lead to a slight blue shift (hypsochromic shift) and a decrease in the molar extinction coefficient compared to a less hindered ketone.

X-ray Diffraction for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, a hypothetical analysis would be expected to reveal key structural features. The analysis would likely confirm the connectivity of the atoms as determined by other spectroscopic methods.

Table 4: Hypothetical Key Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-Cl Bond Lengths | ~1.74 Å |

| C=O Bond Length | ~1.21 Å |

| Dihedral Angle (Phenyl-C=O) | 20-40° |

| Intermolecular Interactions | van der Waals forces, potential weak C-H···O or C-H···Cl hydrogen bonds |

The dihedral angle between the plane of the dichlorophenyl ring and the plane of the carbonyl group would be of particular interest, as it quantifies the degree of steric hindrance caused by the ortho-chloro substituent and the tert-butyl group. This angle would provide insight into the extent of electronic conjugation in the solid state. The packing of the molecules in the crystal lattice would primarily be governed by weak intermolecular forces.

Elucidation of Crystal Structure, Bond Lengths, and Bond Angles

Following a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and PubChem, no published crystallographic data for this compound was found. The CAS number for this compound has been identified as 898766-57-9. bldpharm.com However, as of the latest searches, no experimental single-crystal X-ray diffraction studies have been deposited or made publicly available for this specific molecule.

Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates is not available. Consequently, a definitive analysis of its bond lengths and bond angles based on experimental crystallographic data cannot be provided at this time.

For related but structurally distinct compounds, crystallographic information is available. For instance, studies on other chlorinated aromatic ketones have been published, but these findings are not directly applicable to this compound due to differences in molecular structure that significantly influence crystal packing and molecular geometry.

Analysis of Intermolecular Interactions and Crystal Packing

Given the absence of a determined crystal structure for this compound, a detailed analysis of its intermolecular interactions and crystal packing is not possible. The arrangement of molecules in the solid state, which is governed by forces such as van der Waals interactions, dipole-dipole interactions, and potentially weaker C-H···O or C-H···Cl hydrogen bonds, can only be determined through experimental crystallographic analysis.

Theoretical and Computational Investigations of 2 ,4 Dichloro 2,2 Dimethylbutyrophenone

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyrophenone (B1668137) side chain and its orientation relative to the dichlorophenyl ring mean that 2',4'-Dichloro-2,2-dimethylbutyrophenone can exist in multiple conformations.

Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms, which correspond to energy minima on the potential energy surface. For analogous molecules like stereoisomers of 2,4-dichloropentane, theoretical calculations have been used to determine the stable conformers. researchgate.net Similarly, for dichloro chalcone (B49325) isomers, different conformations (syn and anti) have been identified and their relative stabilities calculated. semanticscholar.org For this compound, the rotation around the single bonds connecting the carbonyl group to the phenyl ring and the tert-butyl group would be the primary focus of a conformational search. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped, and the low-energy, stable conformations can be identified.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and flexibility of the this compound molecule over time. While no specific MD studies on this compound were found, the principles of MD are broadly applicable. An MD simulation would solve Newton's equations of motion for the atoms of the molecule, allowing for the observation of its movements and conformational changes at a given temperature. This would reveal the flexibility of the side chain, the rotational barriers between different conformers, and how the molecule explores its conformational space.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, which can aid in their experimental identification and characterization.

The prediction of UV-Vis spectra is of significant interest as it relates to a molecule's photochemical properties. nih.gov Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions that give rise to UV-Vis absorption bands. nih.gov For instance, in the study of clevudine (B1669172) and telbivudine, TD-DFT was used to predict their UV-Vis spectra. nih.gov Machine learning models are also emerging as a powerful tool for predicting UV-Vis spectra from molecular structures, sometimes outperforming theoretical calculations. nih.gov

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, can also be simulated computationally. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can be compared with experimental spectra to confirm the structure of the synthesized compound and to assign the observed vibrational bands to specific motions of the atoms within the molecule. For example, the analysis of vibrational spectra was crucial in the conformational study of 2,4-dichloropentane. researchgate.net

Computational Prediction of NMR Chemical Shifts and Comparison with Experimental Values

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. nih.govacs.org For a molecule such as this compound, this process typically involves Density Functional Theory (DFT) calculations. nih.govnih.gov The first step is to determine the molecule's three-dimensional structure, often by performing a geometry optimization. This process finds the lowest energy conformation of the molecule.

Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated, commonly using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).

The accuracy of these predictions can be high, with machine learning approaches further refining DFT-calculated results to reduce errors. acs.orgrsc.org Comparing these computationally predicted shifts with experimentally measured values is a powerful method for confirming the molecular structure or assigning specific signals in a complex spectrum. rsc.org Discrepancies between calculated and experimental values can point to environmental effects, such as solvent interactions or the presence of multiple conformations in solution, which can also be modeled computationally.

Illustrative Data: The following table demonstrates how a comparison between experimental and computationally predicted ¹H NMR chemical shifts for this compound would be presented.

| Proton Environment | Hypothetical Experimental ¹H NMR (ppm) | Hypothetical Calculated ¹H NMR (ppm) |

| Aromatic H (H-3') | 7.55 | 7.52 |

| Aromatic H (H-5') | 7.40 | 7.38 |

| Aromatic H (H-6') | 7.30 | 7.28 |

| Methylene (B1212753) (-CH₂-) | 2.95 | 2.93 |

| Methyl (C(CH₃)₃) | 1.10 | 1.08 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

Computational methods can simulate various types of spectra, providing a theoretical basis for interpreting experimental results.

Vibrational (IR/Raman) Spectra: The simulation of infrared (IR) and Raman spectra also begins with an optimized molecular geometry. github.iorsc.org By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), vibrational frequencies and their corresponding normal modes can be determined. github.io To be IR active, a vibration must cause a change in the molecule's dipole moment. arxiv.org To be Raman active, a vibration must cause a change in the molecule's polarizability. github.ioarxiv.org DFT calculations can determine the intensities of these transitions, allowing for the generation of a full theoretical spectrum that can be compared directly with experimental data to assign vibrational bands. arxiv.orgrsc.org

Electronic (UV-Vis) Spectra: The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra involves calculating the energies of electronic excited states. faccts.de Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. faccts.de The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the absorption intensities). barbatti.org For this compound, this would reveal electronic transitions, such as n→π* and π→π*, associated with the carbonyl group and the dichlorinated aromatic ring.

Illustrative Data: This table shows a hypothetical comparison of calculated and experimental vibrational frequencies.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3085 | 3090 | Aromatic C-H Stretch |

| 2 | 1680 | 1685 | C=O Stretch |

| 3 | 1470 | 1475 | CH₃ Asymmetric Bend |

| 4 | 825 | 830 | C-Cl Stretch |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for mapping out the intricate steps of a chemical reaction. rsc.orgnumberanalytics.com It allows for the study of transient species like transition states that are often impossible to observe directly in an experiment. mit.edu

Transition State Localization and Energy Barrier Calculations

A chemical reaction can be visualized as movement across a potential energy surface (PES). fiveable.me Reactants and products reside in energy minima, while the path between them proceeds through a high-energy transition state, which is a first-order saddle point on the PES. github.ionumberanalytics.com Locating this transition state structure is a key goal of computational reaction modeling. github.io

Various algorithms exist to optimize the geometry of a transition state. Once located, its structure provides a snapshot of the bond-breaking and bond-forming processes. A frequency calculation is then performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io The energy difference between the reactants and the transition state defines the activation energy or energy barrier, a critical factor that governs the reaction rate. fiveable.menumberanalytics.com

Analysis of Reaction Pathways and Selectivity

For reactions where multiple products are possible, computational modeling can explain or predict the observed selectivity. By calculating the energy barriers for all competing reaction pathways, the kinetically favored product (the one formed via the lowest energy barrier) can be identified. acs.orgnih.gov

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. smu.edu This traces the minimum energy path down from the transition state to the corresponding reactant and product, confirming that the located transition state correctly connects the desired species and providing a detailed map of the structural changes throughout the reaction. nih.govsmu.edu

Intermolecular Interaction Studies

The interactions between molecules govern their physical properties and biological activity. Computational modeling provides a detailed view of these non-covalent forces. mdpi.comfrontiersin.orgepfl.ch

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

For this compound, several types of non-covalent interactions are of interest. Quantum mechanical methods can be used to identify and quantify these interactions within dimers or larger molecular clusters. nih.gov

Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors. This interaction occurs between a region of positive electrostatic potential on the halogen atom (known as a σ-hole) and a Lewis basic (electron-rich) site on an adjacent molecule, such as an oxygen or nitrogen atom. nih.govacs.orgtandfonline.com Though similar to hydrogen bonds, halogen bonds have unique directional properties that make them important in crystal engineering and drug design. acs.orgtandfonline.com

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor, capable of interacting with hydrogen bond donors in its environment.

π-π Stacking: The dichlorinated benzene (B151609) ring can participate in π-π stacking interactions with other aromatic systems, where the electron clouds of the rings interact favorably.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions, revealing their role in the molecule's solid-state packing or its binding to a biological target. frontiersin.org

Synthesis and Investigation of Derivatives and Analogues of 2 ,4 Dichloro 2,2 Dimethylbutyrophenone

Systematic Structural Modifications

Systematic structural modifications of 2',4'-dichloro-2,2-dimethylbutyrophenone involve altering key features of the molecule to create a library of related compounds. These changes can provide insights into structure-activity relationships and allow for the fine-tuning of the compound's characteristics.

The substitution pattern of the chlorine atoms on the phenyl ring significantly influences the electronic and steric properties of the molecule. The synthesis of isomers such as 2',3'-dichloro- and 3',4'-dichloro-2,2-dimethylbutyrophenone (B1359415) can be achieved through Friedel-Crafts acylation of the corresponding dichlorobenzene isomer with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. rsc.orgresearchgate.netlibretexts.orgyoutube.com

Table 1: Isomers of Dichloro-2,2-dimethylbutyrophenone

| Isomer | Starting Dichlorobenzene | Expected Major Product |

|---|---|---|

| 2',3'-Dichloro | 1,2-Dichlorobenzene | 2',3'-Dichloro-2,2-dimethylbutyrophenone |

| 3',4'-Dichloro | 1,2-Dichlorobenzene | 3',4'-Dichloro-2,2-dimethylbutyrophenone |

| 2',4'-Dichloro | 1,3-Dichlorobenzene (B1664543) | This compound |

| 2',5'-Dichloro | 1,4-Dichlorobenzene | 2',5'-Dichloro-2,2-dimethylbutyrophenone |

| 2',6'-Dichloro | 1,3-Dichlorobenzene | Minor product |

This table is generated based on established principles of Friedel-Crafts acylation and directing group effects.

Modifying the alkyl chain attached to the carbonyl group offers another avenue for creating analogues. This can be achieved by using different acyl chlorides in the Friedel-Crafts acylation reaction with 1,3-dichlorobenzene. For example, using propanoyl chloride, butanoyl chloride, or 3,3-dimethylbutanoyl chloride would yield the corresponding ethyl, propyl, or tert-butyl analogues of 2',4'-dichlorobutyrophenone.

A documented synthesis of 1-(2,4-dichlorophenyl)butan-1-one, a propyl analogue, involves the reaction of 2,4-dichlorobenzoyl chloride with n-propyl magnesium chloride. chemicalbook.com This general approach can be adapted to synthesize a variety of analogues with different alkyl chain lengths and branching patterns. The investigation of these analogues can reveal how the size and shape of the alkyl group influence the compound's interactions and behavior.

Table 2: Alkyl Chain Analogues of 2',4'-Dichlorobutyrophenone

| Alkyl Group | Corresponding Acyl Chloride | Product Name |

|---|---|---|

| Ethyl | Propanoyl chloride | 2',4'-Dichloro-2-methylpropiophenone |

| Propyl | Butanoyl chloride | 2',4'-Dichlorobutyrophenone |

| Isopropyl | Isobutyryl chloride | 2',4'-Dichloro-2-methylpropiophenone |

This table illustrates potential synthetic targets based on the Friedel-Crafts acylation reaction.

Advanced Analytical Methodologies for 2 ,4 Dichloro 2,2 Dimethylbutyrophenone

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying chemical compounds. For a substituted butyrophenone (B1668137) like 2',4'-Dichloro-2,2-dimethylbutyrophenone, both gas and liquid chromatography offer robust solutions for quality control and research applications.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. teledynelabs.comlibretexts.org The sample is vaporized and transported through a column by an inert carrier gas, where separation occurs based on the differential partitioning of analytes between the mobile gas phase and a stationary phase. teledynelabs.comlibretexts.org

For this compound, GC analysis would likely involve a heated injector to ensure rapid volatilization and a capillary column for high-resolution separation. The choice of detector is critical and depends on the analytical requirements.

Flame Ionization Detector (FID): This detector is sensitive to most organic compounds and would provide a strong signal for this compound. It is a robust and widely used detector for purity assessment and quantification.

Electron Capture Detector (ECD): Due to the presence of two chlorine atoms, the molecule is highly electronegative, making an ECD an exceptionally sensitive detector for trace analysis. epa.gov This is particularly useful for detecting minute impurities or analyzing the compound in complex matrices.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides the highest level of confidence in compound identification. The mass spectrometer fragments the eluted molecules, producing a unique mass spectrum that serves as a chemical fingerprint. For the related compound, 4'-Chlorobutyrophenone, GC-MS data is available, indicating its applicability to this class of compounds. nih.gov

A hypothetical GC method for the analysis of a related compound, 4'-Chlorobutyrophenone, is presented in the table below, illustrating typical parameters that could be adapted for this compound.

| Parameter | Value |

| Column | Standard non-polar |

| Kovats Retention Index | 1586 |

| Detector | Mass Spectrometry (MS) |

| Major m/z Peaks | 139, 111, 141 |

This interactive table is based on data for a structurally similar compound and serves as an illustrative example.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC. nih.gov Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase within a column.

The analysis of butyrophenone and its derivatives is amenable to reverse-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com For this compound, a mobile phase consisting of a mixture of acetonitrile or methanol and water would likely provide good separation from impurities.

UV Detector: The aromatic ring and carbonyl group in this compound are strong chromophores, making it readily detectable by UV spectroscopy. A fixed-wavelength UV detector set at an absorbance maximum would offer high sensitivity for quantification.

Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment by comparing the spectra of eluted peaks to that of a reference standard.

Mass Spectrometric (MS) Detection: HPLC-MS combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry. This is particularly valuable for complex mixture analysis and impurity profiling.

The following table outlines a potential HPLC method for the separation of butyrophenone, which could serve as a starting point for method development for this compound.

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | Mass Spectrometry (MS) compatible (with formic acid replacing phosphoric acid) |

This interactive table is based on a method for the parent compound, butyrophenone, and can be adapted for its derivatives.

For the isolation and purification of larger quantities of this compound, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle greater sample loads.

Both preparative GC and preparative HPLC can be employed. However, for a compound of this molecular weight and polarity, preparative HPLC is more common. It can be used for the high-resolution purification of the compound from reaction byproducts or for the isolation of specific impurities for structural elucidation. evotec.com Techniques such as mass-directed purification can automate the collection of the target compound based on its mass-to-charge ratio, enhancing the efficiency of the isolation process. evotec.com

Electrochemical Characterization

Electrochemical methods provide valuable insights into the redox properties of a molecule, which can be crucial for understanding its reactivity and potential metabolic pathways.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the oxidation and reduction processes of a substance. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal the redox potentials of the analyte.

For this compound, CV could be used to determine the potentials at which the molecule undergoes electron transfer reactions. Studies on halogenated acetophenones have shown that the presence of electron-withdrawing halogen substituents can influence the redox potentials. The reduction of the carbonyl group is a likely electrochemical process to be observed. The data obtained from CV can help in predicting the compound's susceptibility to oxidative or reductive degradation.

Beyond determining redox potentials, electrochemical studies can be employed to investigate the reactivity of the radical ions formed during electron transfer. For halogenated aromatic compounds, electrochemical reduction can lead to the cleavage of the carbon-halogen bond. In the case of this compound, electrochemical studies could explore the potential for stepwise dechlorination. Such studies are often used to understand the mechanisms of degradation of chlorinated aromatic pollutants.

Coupled Techniques for Enhanced Analytical Specificity

The analysis of this compound, particularly at trace levels or within complex sample matrices, necessitates the use of advanced analytical methodologies that offer high sensitivity and selectivity. Coupled, or hyphenated, techniques, which link a separation method with a detection method, are indispensable for this purpose. These techniques provide comprehensive sample characterization by combining the separation power of chromatography with the identification capabilities of spectrometry.

Hyphenated Techniques for Online Reaction Monitoring

Hyphenated techniques are increasingly being integrated into process analytical technology (PAT) for the real-time, online monitoring of chemical reactions. acs.org This approach allows for a deeper understanding of reaction kinetics, optimization of reaction conditions, and improved process control and safety. For the synthesis of this compound, which may involve reactions such as Friedel-Crafts acylation, online monitoring can be highly beneficial.

FTIR and Raman Spectroscopy:

In-line Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful hyphenated techniques for real-time reaction monitoring. acs.org These vibrational spectroscopy methods can provide continuous information about the concentration of reactants, intermediates, and products by monitoring their characteristic absorption or scattering bands. For the synthesis of this compound, FTIR could be used to track the disappearance of the acyl chloride reactant and the appearance of the ketone product by monitoring the characteristic carbonyl (C=O) stretching frequencies of each species.

Coupling with Mass Spectrometry:

For more detailed and specific monitoring, mass spectrometry can be coupled with online sampling systems. Techniques like atmospheric pressure chemical ionization mass spectrometry (APCI-MS) can be used to directly analyze the reaction mixture in real-time. This provides continuous data on the molecular weights of the species present, allowing for the tracking of the formation of this compound and the detection of any side products or intermediates.

The data below provides a hypothetical example of how online monitoring could be applied to the synthesis of this compound.

| Time (minutes) | Reactant A (%) (e.g., Dichlorobenzene) | Reactant B (%) (e.g., 2,2-Dimethylbutyryl chloride) | Product (%) (this compound) |

| 0 | 100 | 100 | 0 |

| 15 | 85 | 85 | 15 |

| 30 | 65 | 65 | 35 |

| 60 | 30 | 30 | 70 |

| 120 | 5 | 5 | 95 |

This real-time data allows chemists and engineers to determine the optimal reaction time, identify any deviations from the expected reaction profile, and ensure the quality and consistency of the final product.

Potential Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The true value of 2',4'-Dichloro-2,2-dimethylbutyrophenone likely lies in its capacity to serve as a versatile starting material or intermediate for more complex molecules. The combination of reactive sites—the ketone and the chlorinated aromatic ring—allows for a range of chemical modifications.

The reactivity of the ketone functional group is a primary avenue for diversification. Standard organic transformations can be applied to yield a variety of derivatives. For instance, the reduction of the carbonyl group can produce the corresponding secondary alcohol, 2-chloro-1-(2,4-dichlorophenyl)-2-methylpropan-1-ol. This transformation can be achieved using various reducing agents, with the choice of agent influencing selectivity and yield. Catalytic hydrogenation over palladium or platinum catalysts represents a scalable and environmentally conscious method for this reduction.

Conversely, the molecule can undergo reactions at the aromatic ring. The two chlorine atoms, while generally less reactive than bromine or iodine in cross-coupling reactions, can participate in nucleophilic aromatic substitution or transition-metal-catalyzed processes under specific conditions. nih.gov These reactions could introduce new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the molecular structure. The reaction of related chloro-aromatic compounds in substitution reactions is a well-established synthetic strategy. chegg.comphysicsandmathstutor.com

| Potential Transformation | Reagent/Catalyst Example | Resulting Functional Group | Relevance |

| Ketone Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Creates a chiral center and a site for further functionalization. |

| Catalytic Hydrogenation | H₂ with Pd/C Catalyst | Secondary Alcohol | "Green" and scalable alternative for alcohol synthesis. |

| Grignard Reaction | Alkyl/Aryl Magnesium Halide | Tertiary Alcohol | Forms a new C-C bond, increasing molecular complexity. |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃) | Methoxy-substituted Phenyl | Modifies electronic properties of the aromatic ring. |

| Cross-Coupling Reaction | Palladium or Nickel Catalyst | Biaryl or Alkylated Aryl | Forms complex scaffolds for advanced materials or bioactive molecules. nih.govmdpi.com |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. sigmaaldrich.comossila.com this compound can serve as a foundational building block for synthesizing such complex ring systems.

The ketone moiety can participate in condensation reactions with dinucleophiles to form heterocyclic rings. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazole (B372694) or pyrazoline rings. Similarly, reactions with compounds like 2-aminothiophenol (B119425) could yield benzothiazepine (B8601423) derivatives. The dichlorophenyl group can also be a key component in building polycyclic systems. Intramolecular cyclization reactions, such as a Friedel-Crafts alkylation, could potentially be used to form a new ring fused to the existing phenyl ring, leading to dihydronaphthalene or related polycyclic structures. The use of dichlorinated precursors is common in the synthesis of complex heterocyclic and polycyclic systems, such as thieno[3,2-d]pyrimidines. chemicalbook.comresearchgate.net

Applications in Catalysis and Ligand Design

The field of transition metal catalysis relies heavily on the design of organic molecules (ligands) that can coordinate to a metal center and control its reactivity and selectivity. mdpi.com

While this compound is not itself a typical ligand, it is a viable precursor for one. Through chemical modification, it can be converted into a molecule capable of coordinating with transition metals like palladium, nickel, or copper. beilstein-journals.orgresearchgate.net For example, reduction of the ketone to an alcohol, followed by conversion to a phosphine (B1218219) or an amine, would install a coordinating group. The steric bulk provided by the gem-dimethyl group and the electronic properties influenced by the dichlorophenyl moiety could create a unique ligand environment, potentially leading to novel catalytic activity or selectivity in cross-coupling reactions. nih.gov

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is critical in the pharmaceutical industry. The parent molecule, this compound, is achiral. However, it can be readily converted into a chiral molecule. The asymmetric reduction of the ketone would yield a chiral alcohol with a defined stereocenter. This chiral center could then be used to direct subsequent stereoselective reactions, acting as a chiral auxiliary. Furthermore, if this chiral derivative were developed into a ligand for a transition metal catalyst, it could be used to induce enantioselectivity in a wide range of chemical transformations. rsc.org

Contribution to Novel Material Development

The structural features of this compound and its derivatives suggest potential applications in materials science. Halogenated organic compounds are often investigated for their unique properties, including flame retardancy and their use as building blocks for polymers and liquid crystals. Macroheterocyclic compounds, which could be synthesized from this building block, are key in creating new functional materials for electronics, sensors, and photodynamic therapy. isuct.ru

Incorporation into Polymeric Structures or Resins

A thorough review of scientific databases and literature reveals a lack of specific studies detailing the incorporation of this compound into polymeric structures or resins. While research exists on the polymerization of other chlorinated aromatic compounds, such as 2,4-dichlorophenyl methacrylate, to create homo- and copolymers researchgate.net, direct evidence of the use of this compound as a monomer or a component in polymer synthesis is not documented.

The general class of butyrophenones is well-known for its pharmacological applications, with numerous derivatives synthesized for use as antipsychotic medications. wikipedia.orgdrugbank.comnih.govnih.gov However, this line of research does not typically intersect with materials science applications like polymerization. The synthesis of functionalized polymers is a broad field, with various methods available for incorporating specific moieties into polymer backbones. researchgate.netsci-hub.box In principle, the reactive sites on this compound, such as the aromatic ring or the carbonyl group, could potentially be modified to allow for polymerization. For instance, halogenated aromatic compounds can undergo transformations to introduce functional groups suitable for polymerization. acs.orgnih.gov However, specific examples or detailed research findings for this compound in this context are absent from the available literature.

Application in the Design of Functional Organic Materials

Similarly, there is no specific information available in the scientific literature regarding the application of this compound in the design of functional organic materials. Functional organic materials are designed with specific properties, such as conductivity, luminescence, or photoactivity, for use in electronics and other advanced technologies. mdpi.com The synthesis of such materials often involves the use of aromatic and heterocyclic building blocks. nih.govmdpi.com

The presence of chlorine atoms and a ketone group in this compound could theoretically impart specific electronic properties to a larger molecular system. Halogenated organic compounds are known to play a role in the development of pharmaceuticals and agrochemicals, and can be used in chemical synthesis to modulate the properties of molecules. asm.org However, without dedicated research, any potential application of this compound in functional organic materials remains speculative. The synthesis of chlorinated austocystins and other complex halogenated natural products highlights the diverse roles of chlorinated compounds in chemistry, though not in the context of synthetic functional materials. acs.org

Environmental Behavior and Degradation Pathways of 2 ,4 Dichloro 2,2 Dimethylbutyrophenone Analogues

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the involvement of living organisms, is a crucial factor in the environmental persistence of chemical compounds. For chlorinated aromatic ketones, the primary abiotic degradation pathways are photolysis and hydrolysis.

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation, or photodegradation, is the breakdown of compounds by light. Aromatic ketones are known to undergo photoreduction in the presence of a hydrogen donor. This process can be initiated by the absorption of environmental light, leading to the formation of reactive species. For instance, studies on the photolysis of benzophenone and fluorenone in aqueous and alcoholic solutions have shown the formation of radical anions of the ketone rsc.org.

While specific kinetic data for the photolysis of 2',4'-Dichloro-2,2-dimethylbutyrophenone is unavailable, research on related compounds suggests that the presence of chlorine atoms on the aromatic ring can influence the rate and products of photodegradation. The absorption of UV radiation can lead to the cleavage of the carbon-chlorine bond, a critical step in the detoxification of chlorinated organic pollutants. The rate of this degradation is expected to be dependent on factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment (like humic substances), and the specific chemical matrix of the water or soil.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Most ketones are generally not susceptible to significant hydrolysis under typical environmental pH conditions (pH 5-9) quora.com. In aqueous solutions, ketones can exist in equilibrium with their geminal diol form, but this equilibrium usually lies far to the left, favoring the ketone quora.com.

The stability of the butyrophenone (B1668137) structure to hydrolysis is expected to be high. While strong acidic or basic conditions can promote hydrolysis, such conditions are not typical in most natural water bodies. Therefore, hydrolysis is not anticipated to be a significant degradation pathway for this compound in the environment. Studies on the hydrolysis rates of various ketals have shown that the structure of the ketone influences the rate, but even under acidic conditions, the half-lives can be substantial researchgate.net.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a primary route for the breakdown of many organic pollutants in the environment.

Microbial Transformation Studies in Soil and Water Systems

Microorganisms have demonstrated the ability to degrade a wide range of chlorinated aromatic compounds. Studies on chlorinated acetophenones, which share the chlorinated phenyl ketone moiety with the target compound, have shown that bacterial strains can utilize these compounds as a source of carbon and energy. For example, a mixed culture of Arthrobacter sp. and Micrococcus sp. was found to grow on 4-chloroacetophenone nih.gov. Similarly, a Pseudomonas species was isolated that could degrade p-dichlorobenzene as its sole carbon source nih.gov.

The degradation of dichlorinated aromatic compounds often proceeds through initial enzymatic attacks that lead to the removal of chlorine atoms and cleavage of the aromatic ring. For instance, the biodegradation of 1,4-dichlorobenzene by a Pseudomonas sp. was shown to proceed via the formation of 3,6-dichlorocatechol, followed by ring cleavage nih.gov. It is plausible that microbial communities in soil and water, particularly those previously exposed to chlorinated pollutants, could adapt to degrade this compound. The rate and extent of this degradation would depend on various environmental factors, including the microbial population density, nutrient availability, temperature, and pH.

| Analogous Compound | Degrading Microorganism(s) | Environment | Key Findings |

| 4-Chloroacetophenone | Arthrobacter sp. and Micrococcus sp. | Mixed Culture | Capable of growth using the compound as a sole carbon and energy source. |

| 1,4-Dichlorobenzene | Pseudomonas sp. | Activated Sludge | Utilized the compound as a sole carbon and energy source. |

| Chlorinated Benzenes | Various Bacteria | Vadose Zone | Demonstrated significant biodegradation capacity at oxic/anoxic interfaces. nih.gov |

Interactive Data Table: Microbial Degradation of Analogous Chlorinated Aromatic Compounds (This table is based on available data for structurally related compounds and serves as an estimation for the potential microbial degradation of this compound.)

Enzymatic Degradation Pathways and Identification of Metabolites

The initial steps in the microbial degradation of chlorinated aromatic compounds are catalyzed by specific enzymes. For chlorinated ketones, a key initial reaction can be a Baeyer-Villiger oxidation, where an oxygen atom is inserted between the carbonyl carbon and the aromatic ring, forming an ester. This ester can then be hydrolyzed to a phenol and a carboxylic acid.

In the case of chlorinated acetophenones, microbial degradation has been shown to produce metabolites such as 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol nih.gov. Following this analogy, the enzymatic degradation of this compound could potentially proceed through the formation of 2',4'-dichlorophenyl-2,2-dimethylpropanoate, which would then be hydrolyzed to 2,4-dichlorophenol and 2,2-dimethylpropanoic acid. The resulting 2,4-dichlorophenol is a known biodegradable compound that can be further mineralized.

Dioxygenase enzymes are also crucial in the degradation of aromatic compounds. They catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol, which is a key step towards ring cleavage nih.gov.

Potential Metabolites in the Biodegradation of this compound Analogues

| Parent Compound Analogue | Potential Initial Metabolite | Subsequent Metabolites |

| 4-Chloroacetophenone | 4-Chlorophenyl acetate | 4-Chlorophenol, 4-Chlorocatechol nih.gov |

| 1,4-Dichlorobenzene | 3,6-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | 3,6-Dichlorocatechol, 2,5-Dichloro-cis,cis-muconate nih.gov |

Interactive Data Table: Potential Metabolites from the Biodegradation of Analogous Compounds (This table illustrates potential degradation products based on studies of similar chemical structures.)

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical are determined by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment. Chlorinated aromatic compounds are often classified as persistent organic pollutants (POPs) due to their resistance to degradation and their tendency to bioaccumulate.

Given its structure, this compound is expected to have low water solubility and a preference for partitioning into organic matter in soil and sediment. This would limit its mobility in aqueous systems but could lead to its persistence in soils and sediments. The mobility of environmental chemicals is largely governed by sorption processes, which are influenced by the organic carbon content of the soil and the lipophilicity of the chemical carnegiescience.edu. Chlorinated aromatic hydrocarbons are known to be ubiquitous contaminants found in various environmental compartments, including urban air, water, and sediments nih.gov. Their transport can occur over long distances through atmospheric deposition.

Due to the lack of specific data, the exact environmental transport characteristics of this compound remain speculative. However, its classification as a dichlorinated aromatic ketone suggests that it may exhibit persistence and potential for long-range transport, characteristic of other compounds in this class.

Volatility and Atmospheric Dispersion

As a dichlorinated aromatic ketone, its volatility is expected to be lower than that of non-chlorinated analogues due to the increased molecular weight and intermolecular forces imparted by the chlorine atoms. However, the presence of the carbonyl group and the alkyl chain also influences its vapor pressure. Quantitative Structure-Property Relationship (QSPR) models are often employed to predict these properties for compounds lacking experimental data. These models utilize molecular descriptors to correlate chemical structure with physicochemical properties. For halogenated compounds, including ketones and esters, specific QSPR models have been developed to provide more accurate predictions than generalized ones acs.org.

The Henry's Law constant (HLC) is a crucial parameter for assessing the partitioning of a chemical between water and air, thus indicating its potential for atmospheric transport from contaminated water bodies. For many organic compounds, the HLC can be estimated from its vapor pressure and water solubility nih.gov. The atmospheric lifetime of a compound is determined by its reactivity with atmospheric oxidants, primarily the hydroxyl radical (•OH). For halogenated compounds, the atmospheric lifetime can vary significantly depending on their structure and the degree of halogenation acs.orgnih.govmdpi.com. Photolysis can also be a significant degradation pathway for some ketones in the atmosphere researchgate.net.

Table 1: Estimated Physicochemical Properties Influencing Volatility and Atmospheric Dispersion of Chlorinated Aromatic Ketones

| Property | Estimated Value/Range for Analogous Compounds | Significance for Environmental Behavior |

| Vapor Pressure | Low to moderate | A lower vapor pressure suggests a reduced tendency to volatilize from soil and water surfaces, limiting atmospheric dispersion. |

| Henry's Law Constant (HLC) | Low to moderate | A lower HLC indicates a greater affinity for the aqueous phase over the gas phase, reducing the likelihood of volatilization from water. |

| Atmospheric Lifetime | Days to years | The presence of chlorine atoms can influence the reaction rate with hydroxyl radicals, affecting the persistence of the compound in the atmosphere. |

Note: The values in this table are qualitative estimates based on the properties of structurally similar chlorinated aromatic compounds and ketones. Specific experimental data for this compound are not available.

Adsorption to Soil and Sediment Particles

The tendency of this compound to adsorb to soil and sediment particles is a critical factor in determining its mobility and bioavailability in the environment. This process is primarily governed by the compound's hydrophobicity and the characteristics of the soil or sediment, particularly its organic carbon content.

The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of adsorption. A higher Koc value indicates a stronger tendency for the compound to bind to organic matter in soil and sediment, leading to lower mobility and bioavailability. For organic pollutants, Koc values can be estimated using QSPR models based on molecular structure or correlated with the octanol-water partition coefficient (Kow) weebly.comresearchgate.netmdpi.comnih.gov. Given its dichlorinated aromatic structure, this compound is expected to be hydrophobic and thus exhibit a significant affinity for soil organic matter.

The adsorption of organic compounds to soil is a complex process influenced by various factors, including soil pH, clay content, and the presence of other organic and inorganic materials mdpi.com. For ionizable compounds, pH can significantly affect the sorption behavior. However, as a ketone, this compound is not expected to ionize under typical environmental pH ranges.

Table 2: Estimated Soil Adsorption Behavior of this compound Analogues

| Parameter | Estimated Value/Range for Analogous Compounds | Implication for Environmental Fate |

| Log Koc | 2.5 - 4.5 | This range suggests moderate to strong adsorption to soil and sediment, leading to reduced leaching into groundwater and limited bioavailability. |

| Mobility in Soil | Low to very low | Strong adsorption to soil particles significantly restricts the movement of the compound through the soil profile. |

Note: The Log Koc values are estimated based on QSPR models for halogenated aromatic compounds. Experimental data for the specific compound are not available.

Potential Remediation Strategies

The remediation of sites contaminated with persistent organic pollutants like this compound requires effective and often innovative approaches. Advanced oxidation processes and bioremediation are two promising strategies for the cleanup of contaminated media.

Advanced Oxidation Processes for Removal from Contaminated Media

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) mdpi.com. These highly reactive radicals can non-selectively degrade a wide range of organic pollutants, often leading to their complete mineralization to carbon dioxide, water, and inorganic ions.

Several AOPs have shown effectiveness in degrading chlorinated aromatic compounds and ketones, including:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate hydroxyl radicals. The efficiency of this method depends on factors such as the initial concentrations of the contaminant and H₂O₂, pH, and the presence of radical scavengers csbsju.edunih.govmdpi.com. Studies on the degradation of other aromatic ketones have shown that the UV/H₂O₂ process can be highly effective acs.org.

Ozonation (O₃): Ozone is a strong oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, particularly at higher pH values utwente.nltaylorfrancis.com. The kinetics of ozonation reactions with aromatic compounds can be influenced by the presence of substituents on the aromatic ring researchgate.net.

Photocatalysis (e.g., TiO₂/UV): This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. The photocatalytic degradation of various organic pollutants, including ketones and chlorinated hydrocarbons, has been demonstrated to be effective researchgate.netntcu.edu.twcopernicus.orgnih.govresearchgate.netsemanticscholar.org.